Epyrifenacil: A Technical Guide to its Chemical Structure and Properties
Epyrifenacil: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epyrifenacil is a novel herbicide belonging to the pyrimidinedione class of chemicals. It functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Epyrifenacil is effective against a broad spectrum of grass and broadleaf weeds. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, and available experimental methodologies.
Chemical Structure and Identification
Epyrifenacil is chemically known as ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate[1]. Its chemical structure is characterized by a central phenoxy-pyridine ether linkage connecting a trifluoromethyl-substituted pyrimidinedione ring and an ethyl acetate moiety.
Key Identifiers:
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IUPAC Name: ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate[1][2]
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CAS Number: 353292-31-6[1]
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Molecular Formula: C₂₁H₁₆ClF₄N₃O₆[1]
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Molecular Weight: 517.82 g/mol
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Chemical Structure:
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of Epyrifenacil is presented in the table below. It is characterized by its low water solubility and extremely low vapor pressure, which has implications for its environmental fate and application methods.
| Property | Value | Reference |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Low (quantitative data not available) | |
| Solubility in Organic Solvents | DMSO: 100 mg/mL | |
| Vapor Pressure | 7 x 10⁻¹³ Pa | |
| Octanol-Water Partition Coefficient (Log P) | Data not available |
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Epyrifenacil's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. This accumulated substrate then undergoes non-enzymatic oxidation, leading to the formation of triplet-state protoporphyrin IX. In the presence of light and molecular oxygen, this molecule generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage and death of the plant.
Caption: Mechanism of action of Epyrifenacil via PPO inhibition.
Experimental Protocols
Analytical Method for Epyrifenacil Residue Analysis
A common method for the determination of Epyrifenacil and its metabolite, S-3100-CA, in biological matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
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Sample Preparation (Liver Tissue):
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Homogenize approximately 200 mg of liver tissue.
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Perform an extraction procedure to isolate the analytes of interest.
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HPLC Conditions:
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System: Shimadzu 20A HPLC system or equivalent.
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Column: CAPCELL PAK MGII column (50 mm × 2.0 mm, 3 µm particle size) or similar reverse-phase column.
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Flow Rate: 1.0 mL/min.
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Gradient: Start with 30% B, increase to 76% B at 4.0 min, and then to 100% B.
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MS/MS Detection:
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Utilize selective reaction monitoring (SRM) for quantification.
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SRM Transition for Epyrifenacil: m/z 518/473.
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SRM Transition for S-3100-CA: m/z 490/473.
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Quantify the analytes using a linear calibration curve with analytical standards.
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Caption: General workflow for Epyrifenacil residue analysis.
Formulation for In Vivo Studies
For laboratory-based in vivo studies, Epyrifenacil can be formulated as a suspension. The following is a general protocol for preparing a dosing solution.
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Materials:
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Epyrifenacil (active ingredient)
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Dimethyl sulfoxide (DMSO)
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Corn oil
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Procedure:
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Prepare a stock solution of Epyrifenacil in DMSO (e.g., 25.0 mg/mL).
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To prepare the final dosing solution, add the DMSO stock solution to corn oil to achieve the desired final concentration. For example, to make a 2.5 mg/mL solution, add 100 µL of the 25.0 mg/mL DMSO stock to 900 µL of corn oil.
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Mix the solution thoroughly to ensure a uniform suspension.
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It is recommended to prepare the in vivo formulation fresh on the day of use.
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Conclusion
Epyrifenacil is a significant addition to the portfolio of PPO-inhibiting herbicides, offering broad-spectrum weed control. Its unique chemical structure and potent mode of action make it a valuable tool in modern agriculture. This technical guide has summarized the core chemical and physical properties of Epyrifenacil, detailed its mechanism of action, and provided an overview of relevant experimental protocols. Further research into its environmental fate, toxicology, and the development of optimized formulations will continue to be of high interest to the scientific community.
